molecular formula C15H26N2O3 B2591813 Tert-butyl 2-[3-(prop-2-enoylamino)propyl]pyrrolidine-1-carboxylate CAS No. 2411226-92-9

Tert-butyl 2-[3-(prop-2-enoylamino)propyl]pyrrolidine-1-carboxylate

Cat. No.: B2591813
CAS No.: 2411226-92-9
M. Wt: 282.384
InChI Key: JBYBZCXVUJCXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Storage : Keep in a dark place under an inert atmosphere at room temperature .

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, one synthetic route includes the use of LiHMDS (lithium hexamethyldisilazide) as a base, followed by the addition of Pd2(dba)3.CHCl3 and P(tBu)3.HBF4 . The starting material, 2-(4-bromo-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester , reacts with these reagents to yield the desired product .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-[3-(prop-2-enoylamino)propyl]pyrrolidine-1-carboxylate consists of a pyrrolidine ring with a tert-butyl group and a prop-2-enoylamino side chain. The presence of the carbonyl group in the side chain suggests potential reactivity .


Physical and Chemical Properties Analysis

  • Safety Hazards : Classified as a Warning substance (Hazard Statements: H315, H319, H335). Precautionary measures include avoiding inhalation, skin contact, and eye contact .

Safety and Hazards

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas), P305+P351+P338 (In case of contact with eyes, rinse cautiously with water for several minutes), and more .

Properties

IUPAC Name

tert-butyl 2-[3-(prop-2-enoylamino)propyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-5-13(18)16-10-6-8-12-9-7-11-17(12)14(19)20-15(2,3)4/h5,12H,1,6-11H2,2-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYBZCXVUJCXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CCCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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